2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI) 2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 157598-77-1
VCID: VC0128818
InChI: InChI=1S/C6H9NO4/c8-2-1-7-3-4(9)6(10)11-5(2)3/h2-5,7-9H,1H2/t2-,3-,4-,5-/m1/s1
SMILES: C1C(C2C(N1)C(C(=O)O2)O)O
Molecular Formula: C6H9NO4
Molecular Weight: 159.141

2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI)

CAS No.: 157598-77-1

Cat. No.: VC0128818

Molecular Formula: C6H9NO4

Molecular Weight: 159.141

* For research use only. Not for human or veterinary use.

2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI) - 157598-77-1

Specification

CAS No. 157598-77-1
Molecular Formula C6H9NO4
Molecular Weight 159.141
IUPAC Name (3R,3aR,6R,6aS)-3,6-dihydroxy-3,3a,4,5,6,6a-hexahydrofuro[3,2-b]pyrrol-2-one
Standard InChI InChI=1S/C6H9NO4/c8-2-1-7-3-4(9)6(10)11-5(2)3/h2-5,7-9H,1H2/t2-,3-,4-,5-/m1/s1
Standard InChI Key XCGRSEVRFCDZPO-TXICZTDVSA-N
SMILES C1C(C2C(N1)C(C(=O)O2)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator